molecular formula C14H13F3N2O2 B15332030 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate

Katalognummer: B15332030
Molekulargewicht: 298.26 g/mol
InChI-Schlüssel: KYPFFUHEVIZPDD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridinium ion and a trifluoroacetate counterion. It is often used in the pharmaceutical and biotechnology industries as a reactant, particularly in the creation of pyridine derivatives for medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 4-(aminomethyl)phenylpyridine with trifluoroacetic acid. The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated and sonicated to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as inducible nitric oxide synthase, by binding to their active sites. This inhibition can lead to a decrease in the production of nitric oxide, which is involved in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to its combination of a pyridinium ion and a trifluoroacetate counterion. This unique structure imparts specific chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions .

Eigenschaften

Molekularformel

C14H13F3N2O2

Molekulargewicht

298.26 g/mol

IUPAC-Name

(4-pyridin-1-ium-1-ylphenyl)methanamine;2,2,2-trifluoroacetate

InChI

InChI=1S/C12H13N2.C2HF3O2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;3-2(4,5)1(6)7/h1-9H,10,13H2;(H,6,7)/q+1;/p-1

InChI-Schlüssel

KYPFFUHEVIZPDD-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=[N+](C=C1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.